2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
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Overview
Description
2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.26 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCC(Sc1nc2ccccc2[nH]1)C(O)=O
. This represents the structure of the molecule in a linear format. The InChI key for this compound is BPGKQRFDAPZJPQ-UHFFFAOYSA-N
, which is a unique identifier for the compound.
Scientific Research Applications
BSP has been studied for its potential applications in the fields of pharmaceuticals and biochemistry. It has been used as a catalyst in a variety of reactions, and has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals. BSP has also been studied for its potential use in the development of new drugs, as it has been found to possess anti-inflammatory and anti-oxidant properties. Additionally, BSP has been studied for its potential to inhibit the growth of cancer cells.
Mechanism of Action
Target of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Advantages and Limitations for Lab Experiments
The use of BSP in laboratory experiments offers several advantages, including its stability and low cost. Additionally, BSP is easily synthesized in a laboratory setting, making it an ideal reagent for the synthesis of a variety of compounds. However, BSP is not suitable for use in certain types of experiments, such as those involving the synthesis of proteins or other large molecules.
Future Directions
The potential applications of BSP are still being explored. One possible future direction is the development of new drugs based on BSP, as it has been found to possess anti-inflammatory and anti-oxidant properties. Additionally, BSP could be used to develop more effective treatments for metabolic diseases, such as diabetes and obesity. BSP could also be used to develop new anti-bacterial and anti-viral agents. Finally, further research into the mechanism of action of BSP could lead to the development of new compounds with improved pharmacological activities.
Synthesis Methods
BSP can be synthesized from 1,3-dibromo-2-sulfanylpropane and 1H-benzimidazole in a two-step process. First, the 1,3-dibromo-2-sulfanylpropane is reacted with 1H-benzimidazole in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces an intermediate compound, which is then reacted with a reducing agent such as sodium borohydride or lithium aluminum hydride to yield BSP.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6(9(13)14)15-10-11-7-4-2-3-5-8(7)12-10/h2-6H,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGKQRFDAPZJPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343661 |
Source
|
Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21547-70-6 |
Source
|
Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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